N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-3-4-6-16(14)12-24-13-17(8-10-20(24)25)21(26)23-18-9-7-15(2)19(22)11-18/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGDYQZGLEOHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine.
Chlorination and Methylation: The phenyl groups are chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942009-44-1) serves as a close analog. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Parameter | Target Compound | Analog (CAS 942009-44-1) |
|---|---|---|
| Carboxamide Substituent | 3-chloro-4-methylphenyl | 2-methyl-4-nitrophenyl |
| Benzyl Substituent | 2-methylbenzyl | 3-methylbenzyl |
| Molecular Formula | C₂₁H₁₉ClN₂O₂ | C₂₁H₁₉N₃O₄ |
| Molecular Weight | 366.84 g/mol | 377.39 g/mol |
| Key Functional Groups | Chlorine (electron-withdrawing), methyl (lipophilic) | Nitro (strongly electron-withdrawing), methyl (lipophilic) |
Physicochemical Properties (Inferred)
Pharmacological Implications
- Binding Affinity : The chloro substituent’s ability to form halogen bonds may enhance target binding affinity compared to the nitro group, which relies on dipole interactions.
- Steric Effects : The 2-methylbenzyl group in the target compound may induce less steric hindrance in planar binding pockets than the 3-methylbenzyl group in the analog.
- Toxicity Profile: Nitro groups are associated with genotoxic risks due to metabolic activation, whereas chloro substituents are generally better tolerated in drug design .
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative with a complex structure that exhibits a range of biological activities. This compound is characterized by its unique structural features, including a 6-oxo-1,6-dihydropyridine core and specific phenyl substitutions, which contribute to its pharmacological potential.
Structural Characteristics
The molecular formula of this compound is C₁₃H₁₁ClN₂O₂. Its structure includes:
- A 6-oxo group that enhances its reactivity.
- A dihydropyridine core known for calcium channel blocking activity.
- Substituents that may influence its interaction with biological targets.
The dihedral angle between the dihydropyridine and phenyl rings is approximately 88.1° , indicating a twisted conformation that can affect its biological interactions.
Interaction with Biological Targets
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- Calcium Channels : Dihydropyridines are known to act as calcium channel blockers, which can be beneficial in treating cardiovascular diseases.
- Enzyme Inhibition : Some derivatives show inhibitory activity against enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in microbial DNA replication and folate metabolism, respectively .
Comparative Studies
A comparative analysis with other dihydropyridine derivatives reveals the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Methyl group instead of chloro | Antimicrobial properties |
| 1-Methyl-Dihydropyridine | Simpler framework | Calcium channel blocker |
| N-(4-Chlorophenyl)-dihydropyridine | Different substituents | Anti-inflammatory activity |
The unique substitutions in this compound may enhance its biological activity compared to simpler analogs, providing insights into structure–activity relationships within the dihydropyridine class.
Case Studies and Applications
While specific case studies on this compound are sparse, the broader class of dihydropyridines has been extensively studied for their therapeutic potential. For instance:
- Research has shown that certain dihydropyridines can effectively reduce blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
Furthermore, studies on related compounds have indicated promising results in treating infections caused by resistant bacterial strains, emphasizing the need for further investigation into the antimicrobial potential of this compound .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling reactions between substituted anilines and dihydropyridine precursors. For example, controlled copolymerization methods (e.g., using CMDA and DMDAAC monomers) can be adapted, where parameters like solvent choice (e.g., acetic acid), temperature (80–120°C), and catalyst selection critically influence yield . Flow chemistry approaches, such as Omura-Sharma-Swern oxidation, enable precise control over reaction parameters (residence time, reagent stoichiometry) and are scalable for reproducibility . Optimization via Design of Experiments (DoE) and statistical modeling (e.g., response surface methodology) is recommended to identify ideal conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Hydrogen-bonding patterns and graph set analysis (e.g., Etter’s formalism) help resolve crystal packing motifs .
- Spectroscopy : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure. Dynamic processes (e.g., tautomerism) may require variable-temperature NMR or 2D techniques (COSY, HSQC) .
- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorphic stability.
Advanced Research Questions
Q. How can researchers address discrepancies in hydrogen-bonding patterns observed in crystallographic studies?
Graph set analysis (as defined by Etter) systematically categorizes hydrogen-bonding motifs (e.g., chains, rings) to resolve inconsistencies. For example, conflicting data may arise from polymorphism or solvent inclusion. Redundant refinement using SHELXL with high-resolution data (≤1.0 Å) and Hirshfeld surface analysis can differentiate between genuine bonding interactions and crystallographic artifacts .
Q. What experimental design considerations are critical when employing flow chemistry for synthesizing related dihydropyridine derivatives?
- Parameter control : Continuous-flow reactors require precise regulation of temperature, pressure, and reagent flow rates to maintain reaction homogeneity.
- Scalability : Transitioning from batch to flow systems demands kinetic studies to avoid byproduct formation.
- In-line analytics : UV-Vis or FTIR monitoring enables real-time adjustments, while DoE models (e.g., factorial designs) optimize variables like residence time and stoichiometry .
Q. What methodologies are recommended for analyzing the impact of substituent variations on crystal packing and stability?
- Comparative crystallography : Synthesize analogs with substituted phenyl groups (e.g., -CF₃, -NO₂) and analyze packing via Mercury software.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, halogen bonding) to correlate substituent effects with lattice energy .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability differences caused by substituent-induced packing changes.
Q. How can statistical modeling and DoE be applied to optimize synthesis parameters?
- Screening designs (e.g., Plackett-Burman) identify critical variables (e.g., solvent polarity, initiator concentration).
- Response surface methodology (RSM) models nonlinear relationships between factors (e.g., temperature, pH) and outcomes (yield, purity).
- Machine learning : Train algorithms on historical data to predict optimal conditions for novel derivatives .
Q. What challenges arise in interpreting NMR data for this compound, and how can they be mitigated?
- Dynamic exchange : Conformational flexibility or tautomerism (e.g., keto-enol) may broaden peaks. Use low-temperature NMR or deuterated solvents to slow exchange rates.
- Overlapping signals : Apply 2D NMR (HSQC, HMBC) to resolve complex coupling patterns.
- Paramagnetic impurities : Pre-purify samples via column chromatography or recrystallization to eliminate metal contaminants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
